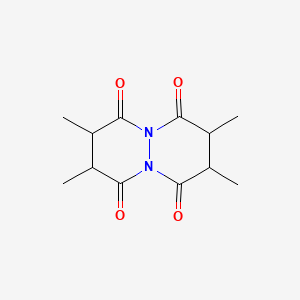
Zinc, bis(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, bis(2-methylphenyl)-: is an organozinc compound with the molecular formula C14H14Zn It is characterized by the presence of two 2-methylphenyl groups attached to a central zinc atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2-methylphenyl)- typically involves the reaction of zinc chloride with 2-methylphenyl magnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
ZnCl2+2C6H4(CH3)MgBr→Zn(C6H4(CH3))2+2MgBrCl
This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent and the product.
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2-methylphenyl)- can be achieved through a similar process, but with optimized conditions to ensure higher yields and purity. This may involve the use of more efficient solvents, catalysts, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Zinc, bis(2-methylphenyl)- can undergo oxidation reactions, leading to the formation of zinc oxide and corresponding organic by-products.
Substitution: This compound can participate in substitution reactions where the 2-methylphenyl groups are replaced by other functional groups.
Coordination: Zinc, bis(2-methylphenyl)- can form coordination complexes with various ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Coordination: Ligands such as phosphines, amines, or other donor molecules.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New organozinc compounds with different functional groups.
Coordination: Various coordination complexes with altered properties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Zinc, bis(2-methylphenyl)- is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of other organozinc compounds and coordination complexes.
Biology and Medicine:
Drug Delivery: Zinc-based compounds, including Zinc, bis(2-methylphenyl)-, are explored for their potential in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceuticals.
Industry:
Materials Science: This compound is used in the development of new materials with specific properties, such as improved mechanical strength or enhanced electrical conductivity.
Wirkmechanismus
The mechanism by which Zinc, bis(2-methylphenyl)- exerts its effects involves the interaction of the zinc center with various molecular targets. The zinc atom can coordinate with different ligands, altering the electronic and steric properties of the compound. This coordination ability is crucial for its role in catalysis and complex formation.
Vergleich Mit ähnlichen Verbindungen
Zinc, bis(2-phenyl)-: Similar structure but with phenyl groups instead of 2-methylphenyl groups.
Zinc, bis(2-chlorophenyl)-: Contains chlorophenyl groups, leading to different reactivity and applications.
Zinc, bis(2-methoxyphenyl)-:
Uniqueness: Zinc, bis(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl groups, which provide specific steric and electronic effects
Eigenschaften
CAS-Nummer |
7029-31-4 |
|---|---|
Molekularformel |
C14H14Zn |
Molekulargewicht |
247.6 g/mol |
IUPAC-Name |
zinc;methylbenzene |
InChI |
InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*2-5H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
AUGAZENISHMAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=[C-]1.CC1=CC=CC=[C-]1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


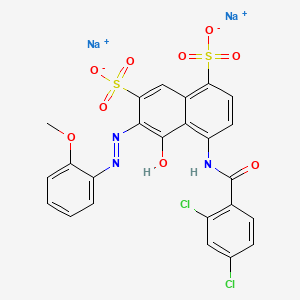
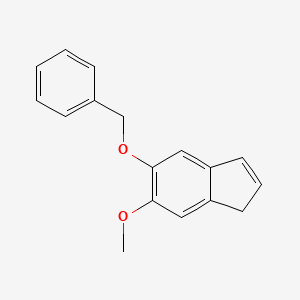
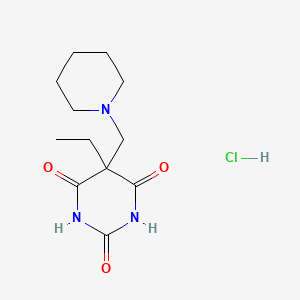
![3-[(Dimethylamino)methyl]-5-(2-methylbutan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B14737152.png)
amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)
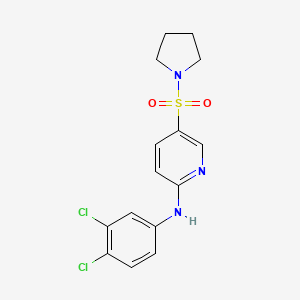
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
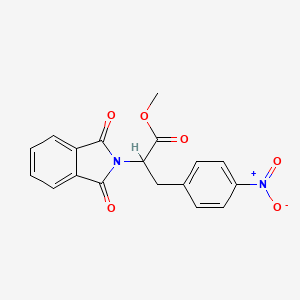
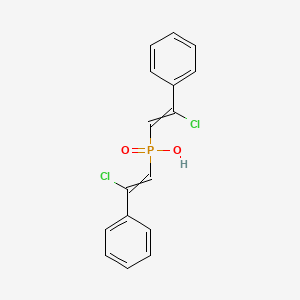
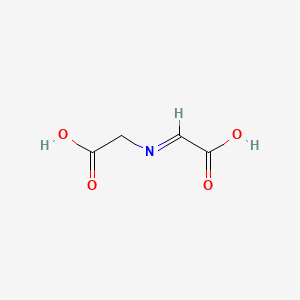


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
